molecular formula C15H14BrN3O B4849679 N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No. B4849679
M. Wt: 332.19 g/mol
InChI Key: PEGFTGWIGXPHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves the modulation of specific molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the inhibition of various cellular processes. For example, N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects in cells. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. Additionally, N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory effects, which can be beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide in lab experiments is its specificity for certain molecular targets. This compound has been shown to selectively inhibit the activity of certain enzymes and receptors, which can be useful for studying specific cellular processes. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide in lab experiments is its potential for off-target effects. This compound may also interact with other molecular targets in cells, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide. One direction is the development of more potent and selective analogs of this compound for drug development. Additionally, the study of the mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide could lead to the identification of new molecular targets for drug development. Finally, the study of the biochemical and physiological effects of N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide could lead to the development of new treatments for various diseases.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(2,3-dihydroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-12-5-6-14(17-9-12)18-15(20)10-19-8-7-11-3-1-2-4-13(11)19/h1-6,9H,7-8,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGFTGWIGXPHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
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N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Reactant of Route 6
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N-(5-bromo-2-pyridinyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide

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